molecular formula C10H11N5O4 B280347 1-ethyl-4-nitro-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide

Cat. No. B280347
M. Wt: 265.23 g/mol
InChI Key: CUZZXRASKFRWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-nitro-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and cell death.

Mechanism of Action

MLN8054 selectively inhibits Aurora A kinase by binding to its ATP-binding pocket. Aurora A kinase plays a critical role in cell division, and its inhibition leads to the disruption of the mitotic spindle and cell cycle arrest. MLN8054 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MLN8054 has been shown to have a synergistic effect when used in combination with other anticancer agents.

Advantages and Limitations for Lab Experiments

MLN8054 is a potent and selective inhibitor of Aurora A kinase, which makes it an ideal tool for studying the role of Aurora A kinase in cell division. However, MLN8054 has a short half-life, which limits its use in long-term experiments. In addition, MLN8054 is a highly toxic compound and requires careful handling and disposal.

Future Directions

For research on MLN8054 include the identification of biomarkers that can predict response to treatment, the development of novel drug combinations, and the evaluation of MLN8054 in combination with immunotherapy. The role of Aurora A kinase in other diseases, such as neurodegenerative disorders, is also an area of active research.

Synthesis Methods

The synthesis of MLN8054 involves a series of chemical reactions. The first step is the conversion of 5-methyl-3-isoxazolecarboxylic acid to its corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide to form the desired product, MLN8054. The synthesis of MLN8054 has been reported in several scientific publications and involves the use of various reagents and solvents.

Scientific Research Applications

MLN8054 has been extensively studied for its potential applications in cancer therapy. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to the selective killing of cancer cells. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

2-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H11N5O4/c1-3-14-9(7(5-11-14)15(17)18)10(16)12-8-4-6(2)19-13-8/h4-5H,3H2,1-2H3,(H,12,13,16)

InChI Key

CUZZXRASKFRWMB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NOC(=C2)C

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NOC(=C2)C

Origin of Product

United States

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